molecular formula C20H22N4O2S B2627464 1-(2-methylphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396635-36-1

1-(2-methylphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

Cat. No.: B2627464
CAS No.: 1396635-36-1
M. Wt: 382.48
InChI Key: VXYHPASWCXZCLO-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a chemical compound with the CAS Number 1396635-36-1 and a molecular formula of C20H22N4O2S . This reagent features a complex structure incorporating a urea bridge and a 1,2,4-oxadiazole heterocycle, a scaffold of significant interest in medicinal chemistry . The 1,2,4-oxadiazole moiety is a well-known pharmacophore that contributes to the ability of molecules to interact with various biological targets, such as enzymes and receptors . Furthermore, compounds containing the 1,2,4-oxadiazole structure have been investigated in patents for their potential use in nonsense suppression and the treatment of various diseases, highlighting the therapeutic relevance of this chemical class . The specific integration of the thiophene and cyclohexyl groups within the molecular framework makes this compound a valuable intermediate for chemical synthesis and drug discovery efforts. It is intended for use by qualified researchers in laboratory settings to explore structure-activity relationships (SAR) and develop novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methylphenyl)-3-[1-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-14-7-3-4-8-16(14)21-19(25)23-20(10-5-2-6-11-20)18-22-17(24-26-18)15-9-12-27-13-15/h3-4,7-9,12-13H,2,5-6,10-11H2,1H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYHPASWCXZCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the cyclization of a thiophene derivative with an oxadiazole precursor under controlled conditions. The final step involves the reaction of the cyclohexylamine derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown selective inhibition against various cancer cell lines, including pancreatic (PANC-1) and melanoma (SK-MEL-2) cells. The mechanism often involves the modulation of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

Case Study:
A study evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer activity. Among them, certain compounds displayed nanomolar to picomolar inhibitory effects against human carbonic anhydrases IX and XII, suggesting that 1-(2-methylphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea could be developed as a potent anticancer agent .

Anti-inflammatory Properties

Compounds with similar structural characteristics have been investigated for their anti-inflammatory effects. The inhibition of specific inflammatory pathways can be attributed to the modulation of nitric oxide synthase (NOS) and cyclooxygenase (COX) enzymes.

Research Findings:
In vitro studies indicated that derivatives of urea compounds can significantly reduce pro-inflammatory cytokine levels in macrophages, pointing to their potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies suggest that derivatives containing thiophene and oxadiazole rings exhibit activity against various microbial strains.

Experimental Data:
A recent investigation into the antimicrobial properties of related compounds showed effective inhibition against Staphylococcus aureus and Candida albicans using disk diffusion methods . This highlights the possibility of utilizing this compound in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea involves its interaction with specific molecular targets and pathways. The thiophene and oxadiazole rings are known to interact with enzymes and receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features and molecular weights of the target compound and its analogs:

Compound Name Key Substituents Molecular Weight Key Structural Differences Reference
Target Compound 2-Methylphenyl, thiophen-3-yl-oxadiazole, cyclohexyl ~425 (estimated) N/A N/A
1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea (14) Biphenyl, phenyl-oxadiazole, pyrrolidinyl 400.17 Pyrrolidinyl vs. cyclohexyl; biphenyl vs. methylphenyl
BG15238 (1-(3-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one) 2-Methylphenyl-oxadiazole, piperidinyl, thiophen-3-yl ethanone 381.49 Piperidinyl linker; ethanone vs. urea
BF37376 (3-{1-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1-[3-(trifluoromethyl)phenyl]urea) Trifluoromethylphenyl, pyridinyl-oxadiazole, cyclohexyl 431.41 Pyridinyl vs. thiophene; trifluoromethylphenyl
5-Oxo-1-phenyl-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)pyrrolidine-3-carboxamide Pyrrolidine-carboxamide, phenyl, thiophen-3-yl-oxadiazole, cyclohexyl 436.53 Carboxamide vs. urea; pyrrolidine substituent
Compounds 11a–11o (Molecules 2013) Thiazole-piperazine, varied aryl groups (e.g., Cl, F, CF₃) 484.2–602.2 Thiazole-piperazine core vs. oxadiazole-cyclohexyl

Key Observations

Urea vs. Carboxamide Functionality : The target compound’s urea group enables stronger hydrogen-bonding interactions compared to the carboxamide derivative (MW 436.53) . This may enhance binding affinity in biological targets reliant on hydrogen-bond networks.

Cyclohexyl vs.

Heterocyclic Variations: Thiophene vs. Oxadiazole vs.

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl in BF37376) may enhance metabolic stability compared to the electron-donating methyl group in the target compound .
  • Halogenated aryl groups (Compounds 11a–11o) could improve target affinity but increase molecular weight and reduce solubility .

Research Implications

  • Drug Design : The cyclohexyl-oxadiazole-thiophene scaffold in the target compound balances rigidity and lipophilicity, making it a candidate for central nervous system (CNS) targets where blood-brain barrier penetration is critical.
  • SAR Studies : Replacing the thiophen-3-yl with pyrazinyl (as in ) or pyridinyl groups may modulate solubility and target engagement .
  • Synthetic Feasibility : The synthesis of similar ureas often involves coupling phenyl isocyanates with amine intermediates (e.g., ), suggesting scalable routes for the target compound .

Biological Activity

The compound 1-(2-methylphenyl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.

Chemical Structure

The molecular structure of the compound consists of a urea linkage, a thiophene moiety, and a 1,2,4-oxadiazole ring. The presence of these functional groups is essential for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound showed significant cytotoxic activity against human leukemia cell lines (CEM-13 and U-937) with GI50 values in the sub-micromolar range. This indicates a potent ability to inhibit cancer cell proliferation .
  • Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells. The activation of caspase pathways was noted, suggesting that it triggers programmed cell death through intrinsic apoptotic mechanisms .
Cell LineGI50 Value (µM)Mechanism of Action
CEM-13<1Apoptosis induction
U-937<1Caspase activation
MCF-710.38p53 expression increase

Anti-inflammatory Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory activity. The structure's similarity to known anti-inflammatory agents indicates potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds containing oxadiazole and thiophene moieties:

  • Study on Oxadiazole Derivatives : A series of 1,2,4-oxadiazole derivatives were synthesized and tested for their anticancer properties. Some derivatives exhibited higher potency against breast cancer cell lines compared to standard treatments like doxorubicin .
  • Thiophene-based Compounds : Compounds with thiophene rings have shown promise as inhibitors of various cancer-related pathways. The incorporation of thiophene into the structure may enhance lipid solubility and cellular uptake, contributing to increased efficacy .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the oxadiazole ring via cyclization of thiophene-3-carboxylic acid derivatives with amidoximes under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
  • Step 2 : Cyclohexyl group functionalization using a Buchwald-Hartwig coupling or nucleophilic substitution to attach the urea moiety .
  • Step 3 : Final urea coupling via reaction of an isocyanate intermediate with 2-methylaniline in anhydrous dichloromethane at 0–5°C .
    Purity Optimization : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound (>95% purity). Monitor intermediates with TLC (silica gel, UV visualization) .

Q. How is the compound’s structure validated, and which spectroscopic techniques are critical?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the oxadiazole and urea linkages. Key signals include δ 8.2–8.5 ppm (thiophene protons) and δ 6.5–7.3 ppm (aromatic protons from 2-methylphenyl) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 424.15) .
  • X-ray Crystallography : Resolves stereochemistry of the cyclohexyl group and confirms non-covalent interactions (e.g., hydrogen bonding in the urea moiety) .

Q. What in vitro assays are suitable for initial biological screening?

  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) at 10 µM–1 mM concentrations .
  • Antiproliferative Activity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC50_{50} calculations after 48-hour exposure .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for downstream in vivo studies .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., oxadiazole cyclization) be elucidated?

  • Kinetic Studies : Monitor cyclization via in-situ IR spectroscopy to track nitrile oxide intermediates .
  • Isotopic Labeling : Use 15N^{15}N-labeled amidoximes to confirm [3+2] cycloaddition pathways via 15N^{15}N-NMR .
  • Computational Modeling : Apply DFT (B3LYP/6-31G*) to simulate transition states and identify rate-limiting steps .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay Standardization : Compare results across multiple cell lines (e.g., NCI-60 panel) under standardized O2_2 and serum conditions .
  • Metabolite Interference : Use LC-MS/MS to rule out degradation products in bioactivity assays .
  • Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets (e.g., kinases) .

Q. How can stereochemical outcomes at the cyclohexyl group be controlled during synthesis?

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during cyclohexyl ring functionalization to induce enantioselectivity .
  • Dynamic Resolution : Optimize reaction temperature (−20°C to 25°C) to favor kinetically controlled diastereomers .
  • Crystallization-Induced Diastereomer Transformation : Recrystallize intermediates from hexane/ethyl acetate to enrich desired stereoisomers .

Q. What computational tools predict metabolic stability and off-target effects?

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 inhibition and plasma protein binding .
  • Molecular Docking : AutoDock Vina or Glide (Schrödinger) models interactions with off-target receptors (e.g., hERG channel) to prioritize derivatives .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability in physiological conditions .

Methodological Notes

  • Contradictory Data : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. CETSA for thermal stability) .
  • Scale-Up Challenges : Transition from batch to flow chemistry for oxadiazole synthesis to improve yield (>80%) and reduce byproducts .
  • Structural Analogues : Compare with 1-(2-chlorophenyl)-3-(thiophen-2-yl)urea derivatives to identify SAR trends in solubility and potency .

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